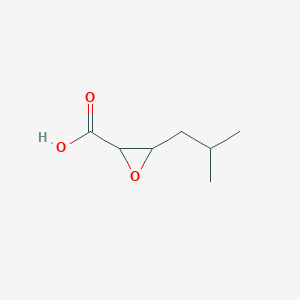

3-(2-Methylpropyl)oxirane-2-carboxylic acid

Description

Properties

CAS No. |

777023-46-8 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

3-(2-methylpropyl)oxirane-2-carboxylic acid |

InChI |

InChI=1S/C7H12O3/c1-4(2)3-5-6(10-5)7(8)9/h4-6H,3H2,1-2H3,(H,8,9) |

InChI Key |

HLCKJPBYJNZHCX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1C(O1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Key Reaction Steps

The preparation of this compound generally involves the following synthetic strategy:

Step 1: Formation of the Oxirane Ring (Epoxidation)

The oxirane ring is typically formed by epoxidation of an appropriate alkene precursor bearing the 2-methylpropyl substituent. A common epoxidizing agent is a peracid such as meta-chloroperbenzoic acid (m-chloroperbenzoic acid, m-CPBA). This reaction is conducted under controlled low temperature (0–5 °C) to minimize side reactions and maximize stereoselectivity.Step 2: Introduction or Preservation of the Carboxylic Acid Group

The carboxylic acid functionality can be introduced either by starting from an α,β-unsaturated carboxylic acid derivative or by subsequent oxidation of an ester intermediate. Esterification of α,β-unsaturated carboxylic acids with appropriate alcohols (such as 2-methylpropanol) can precede epoxidation.Step 3: Purification and Isolation

The crude product is purified by chromatographic techniques (e.g., silica gel column chromatography using ethyl acetate/hexane mixtures) or recrystallization to yield the pure acid.

Catalysts and Reaction Conditions

- Catalysts: Lewis acids such as titanium isopropoxide (Ti(OiPr)4) can be employed to enhance the stereoselectivity of epoxidation.

- Solvents: Non-polar solvents like dichloromethane are preferred to stabilize the epoxide intermediate and improve yield.

- Temperature: Maintaining low temperatures during epoxidation (0–5 °C) is critical to control reaction rate and selectivity.

- Reaction Time: Typically ranges from 1 to 12 hours depending on scale and reagent concentration.

Alternative Esterification Method (Related Approach)

A related method for synthesizing β-hydroxyl esters involves esterification of carboxylic acids with chloromethyloxirane derivatives catalyzed by ferric chloride and pyridine. For example, propionic acid reacted with 2-chloromethyloxirane in the presence of 1.0 mol% FeCl3 and 0.5 mol% pyridine at 0 °C to 50 °C over 12 hours yielded the corresponding β-hydroxyl ester with an 88.2% yield. This method demonstrates the feasibility of combining oxirane and carboxylic acid functionalities through catalyzed esterification.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | α,β-unsaturated carboxylic acid or ester precursor | Provides carboxylic acid functionality |

| Epoxidizing Agent | m-Chloroperbenzoic acid (m-CPBA) | Common peracid for epoxidation |

| Catalyst | Ti(OiPr)4 (Lewis acid) | Enhances stereoselectivity |

| Solvent | Dichloromethane | Stabilizes epoxide intermediate |

| Temperature | 0–5 °C during epoxidation | Controls reaction rate and side products |

| Reaction Time | 1–12 hours | Depends on scale and reagent concentration |

| Purification Method | Silica gel chromatography or recrystallization | Ensures high purity |

| Yield | Typically 80–90% | High yield achievable with optimized conditions |

Analytical Techniques for Monitoring and Characterization

- Gas Chromatography (GC): Used to monitor reaction progress and conversion rates of starting materials to product.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR is employed to confirm the structure, stereochemistry, and purity of the synthesized compound.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.

- Infrared Spectroscopy (IR): Identifies characteristic functional groups such as epoxide ring and carboxylic acid.

These techniques are essential for ensuring the desired stereochemistry and purity of this compound.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents and Catalysts | Advantages | Limitations | Yield Range |

|---|---|---|---|---|

| Peracid Epoxidation of α,β-unsaturated acid | m-CPBA, Ti(OiPr)4, DCM, 0–5 °C | High stereoselectivity, well-established | Sensitive to temperature, costly reagents | 80–90% |

| Esterification with chloromethyloxirane | FeCl3 (1 mol%), Pyridine (0.5 mol%), Propionic acid, 0–50 °C | Efficient catalysis, high yield | Limited to ester derivatives, may require further steps | ~88% |

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxidized products.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(2-Methylpropyl)oxirane-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving oxiranes and carboxylic acids.

Industry: The compound is used in the production of resins, coatings, and adhesives due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)oxirane-2-carboxylic acid involves the reactivity of the oxirane ring and the carboxylic acid group. The oxirane ring is highly strained and can undergo ring-opening reactions, which are often catalyzed by acids or bases. The carboxylic acid group can participate in various reactions, including esterification and amidation, leading to the formation of different products.

Comparison with Similar Compounds

Key Observations:

- Substituent Bulk and Bioactivity : PKZ18-22’s 4-(2-methylpropyl)phenyl group enhances biofilm inhibition in Staphylococcus aureus, outperforming conventional antibiotics . The branched 2-methylpropyl group likely improves membrane penetration.

- Electron Effects : The 4-nitrophenyl group in increases electrophilicity of the epoxide, favoring nucleophilic ring-opening reactions in synthesis.

- Ester vs. Acid : Esters (e.g., ethyl or methyl esters) exhibit higher lipophilicity compared to carboxylic acids, influencing solubility and bioavailability .

Physicochemical Properties

- Solubility : Carboxylic acid derivatives (e.g., the target compound) are more polar than esters, favoring aqueous solubility. For example, methyl esters (as in ) are less polar, enhancing organic phase partitioning.

- Stability : Electron-withdrawing groups (e.g., nitro in ) stabilize the epoxide ring against hydrolysis, whereas electron-donating groups (e.g., methoxy in ) may increase reactivity.

Biological Activity

3-(2-Methylpropyl)oxirane-2-carboxylic acid, also known as potassium (S)-oxirane-2-carboxylate, is a compound of increasing interest in biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.

This compound is characterized by its oxirane (epoxide) structure, which contributes to its reactivity and biological interactions. The compound is often studied in the context of its metabolic effects and enzyme inhibition capabilities.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activity through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit glucose-6-phosphate dehydrogenase (G6PD), an enzyme critical in the pentose phosphate pathway. This inhibition leads to decreased NADPH production, which is essential for cellular processes such as fatty acid synthesis and antioxidant defense mechanisms.

- Metabolic Effects : It also inhibits carnitine palmitoyltransferase I (CPT I), impacting fatty acid metabolism. This suggests potential applications in managing metabolic disorders and obesity.

The biological effects of this compound are mediated through its interaction with specific enzymes involved in metabolic pathways. By inhibiting G6PD and CPT I, the compound alters the flux of metabolites within cells, which can lead to altered energy production and utilization.

Case Studies and Research Findings

Several studies have explored the implications of this compound in various biological contexts:

- G6PD Inhibition Study : In a study involving kidney tubule cells, it was demonstrated that potassium (S)-oxirane-2-carboxylate effectively reduced NADPH levels, suggesting a potential role in conditions related to oxidative stress.

- CPT I Inhibition Analysis : Another investigation highlighted the compound's ability to inhibit CPT I, which could be beneficial in conditions characterized by excessive fatty acid accumulation.

Data Tables

The following table summarizes key findings from studies on this compound:

| Study Focus | Key Findings | Implications |

|---|---|---|

| G6PD Inhibition | Decreased NADPH production in kidney cells | Potential role in oxidative stress conditions |

| CPT I Inhibition | Altered fatty acid metabolism | Applications in obesity and metabolic disorders |

| Pharmacological Properties | Hypoglycemic and hypoketonemic effects | Therapeutic potential for diabetes management |

Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

- Diabetes Management : Its hypoglycemic effects suggest potential use in treating prediabetic conditions and managing blood glucose levels in diabetic patients .

- Metabolic Disorders : The inhibition of key metabolic enzymes indicates that this compound could be beneficial in treating obesity and related metabolic syndromes .

Q & A

Q. What are the recommended synthetic routes for 3-(2-Methylpropyl)oxirane-2-carboxylic acid, and what key reaction parameters influence yield and purity?

- Methodological Answer : Synthesis of oxirane-carboxylic acid derivatives typically involves epoxidation of α,β-unsaturated precursors or nucleophilic ring-opening of epoxides. For this compound, a plausible route includes:

- Step 1 : Esterification of α,β-unsaturated carboxylic acids (e.g., using 2-methylpropyl esters, as seen in analogous compounds ).

- Step 2 : Epoxidation via peracid-mediated oxidation (e.g., mCPBA) under controlled temperatures (0–5°C) to minimize side reactions.

- Critical Parameters :

- Catalyst choice : Lewis acids like Ti(OiPr)₄ may enhance stereoselectivity.

- Solvent polarity : Non-polar solvents (e.g., dichloromethane) improve epoxide stability.

- Post-reaction purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate high-purity product.

Q. How can researchers characterize the stereochemistry and purity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- Stereochemical Analysis :

- NMR : - and -NMR to confirm epoxide ring geometry (e.g., coupling constants ; ).

- Chiral HPLC : Use chiral stationary phases (e.g., amylose-based columns) with hexane/isopropanol gradients to resolve enantiomers .

- Purity Assessment :

- HPLC-UV/ELSD : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to quantify impurities (detection limit ≤0.1%) .

- GC-MS : For volatile derivatives (e.g., methyl esters), monitor thermal decomposition products .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Temperature : Store at –20°C in amber vials to prevent epoxide ring-opening.

- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis to diols.

- Solvent Compatibility : Avoid protic solvents (e.g., water, alcohols); use anhydrous DMSO or DMF for long-term storage .

Advanced Research Questions

Q. What strategies are effective in resolving data contradictions arising from stereoisomerism in this compound derivatives?

- Methodological Answer :

- Dynamic Kinetic Resolution (DKR) : Employ chiral catalysts (e.g., Ru-based complexes) to favor a single enantiomer during synthesis .

- Crystallography : Single-crystal X-ray diffraction to unambiguously assign stereochemistry.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict relative stability of stereoisomers and reaction pathways .

Q. How do impurities such as substituted phenylpropanoic acids impact the pharmacological activity of this compound, and what analytical approaches are used for their quantification?

- Methodological Answer :

- Impact Assessment :

- Analogous impurities (e.g., 2-[4-(2-Methylpropyl)phenyl]propanoic acid) may inhibit target enzymes or alter bioavailability .

- Quantification Methods :

- LC-MS/MS : MRM mode with isotopically labeled internal standards (e.g., -analogs) for precision.

- HPLC-DAD : Monitor absorbance at 210–254 nm for carboxylic acid derivatives .

Q. What mechanistic insights can be gained from studying the ring-opening reactions of this compound in biological systems?

- Methodological Answer :

- In Vitro Assays :

- Incubate with esterases or cytochrome P450 enzymes to simulate metabolic pathways.

- Track products via LC-HRMS (e.g., Q-TOF instruments) .

- Kinetic Studies :

- Use stopped-flow spectrophotometry to measure reaction rates under physiological pH (7.4) and temperature (37°C).

Q. How can computational tools predict the reactivity and regioselectivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.